GW701427A Exhibits Unusually High FLuc Inhibition vs. Benzimidazole-Urea Class Baseline
GW701427A's FLuc IC50 of 0.12 μM is an outlier among its benzimidazole-urea chemotype. In a comprehensive screening of the GSK Published Kinase Inhibitor Set (PKIS), most members of this series exhibited 'modest to no FLuc activity' [1]. GW701427A is explicitly identified as the only analog within this series displaying unusually high FLuc inhibition (120 nM) [1]. This differentiation is attributed to a meta-carboxylic acid substituent on the aryl ring [1].
| Evidence Dimension | FLuc inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.12 μM (120 nM) |
| Comparator Or Baseline | Benzimidazole-urea series (class baseline): 'modest to no FLuc activity' |
| Quantified Difference | GW701427A is the only highly active analog; class baseline is effectively inactive (>10 μM inferred from screening criteria). |
| Conditions | In vitro enzymatic assay using recombinant Photinus pyralis luciferase; concentration-response curves performed as described in Dranchak et al., 2013. |
Why This Matters
This unique activity profile makes GW701427A an essential reference standard for identifying and correcting FLuc interference in cell-based reporter assays that employ VEGFR2 inhibitors, a common pitfall in high-throughput screening.
- [1] Dranchak P, MacArthur R, Guha R, Zuercher WJ, Drewry DH, Auld DS, Inglese J. Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays. PLoS ONE. 2013;8(3):e57888. DOI: 10.1371/journal.pone.0057888 View Source
